3-Cyclohexene-1-carboxaldehyde

Catalytic Hydrogenation Process Chemistry Selective Reduction

Sourcing unsaturated cyclic aldehydes for epoxy resin synthesis often faces supply inconsistency. 3-Cyclohexene-1-carboxaldehyde (CAS 100-50-5) addresses this as the direct Diels-Alder adduct of butadiene and acrolein. • Essential ERL-4221 epoxy precursor - cyclohexene double bond enables diepoxide formation critical for electrical insulators. • Dual alkene/aldehyde reactivity supports hydrogenation to cyclohexanecarboxaldehyde and crosslinking for resin curative agents. • Colorless to pale yellow liquid; bp 163-164°C; density 0.94 g/mL. Batch QC supplied.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 100-50-5
Cat. No. B093240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexene-1-carboxaldehyde
CAS100-50-5
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)C=O
InChIInChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2
InChIKeyDCFDVJPDXYGCOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in acetone and methanol, slightly soluble in cabon tetrachloride.
Slightly soluble in water.

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexene-1-carboxaldehyde Chemical Identity & Properties


3-Cyclohexene-1-carboxaldehyde (also known as 1,2,3,6-tetrahydrobenzaldehyde) is an unsaturated cyclic aldehyde with the molecular formula C₇H₁₀O [1]. It is characterized by a reactive cyclohexene ring bearing a carboxaldehyde group, which confers dual reactivity as both an alkene and an aldehyde [2]. The compound is produced industrially via the Diels-Alder reaction of 1,3-butadiene and acrolein [1], and is supplied as a colorless to pale yellow liquid with a boiling point of 163–164 °C, a density of 0.94 g/mL at 25 °C, and a refractive index of 1.4745 .

Dual alkene/aldehyde reactivity enables epoxidation, hydrogenation, and crosslinking chemistries not possible with saturated or aromatic aldehydes.
Essential precursor for ERL-4221 epoxy resin — the cyclohexene double bond is structurally required for the target alicyclic diepoxide architecture.
High-yield Diels-Alder industrial route supports cost-efficient large-scale procurement with reduced waste.

Why 3-Cyclohexene-1-carboxaldehyde Cannot Be Substituted


Despite sharing the aldehyde functional group, 3-cyclohexene-1-carboxaldehyde is not interchangeable with saturated analogs (e.g., cyclohexanecarboxaldehyde) or aromatic analogs (e.g., benzaldehyde). The presence of the isolated cyclohexene double bond introduces a second reactive center that enables downstream epoxidation, hydrogenation, and crosslinking chemistries inaccessible to fully saturated or aromatic aldehydes [1]. Furthermore, the sensory irritation profile of 3-cyclohexene-1-carboxaldehyde differs significantly from that of saturated aliphatic aldehydes, with implications for occupational exposure management [2]. These structural and toxicological differences mean that generic substitution would compromise both synthetic utility and workplace safety parameters.

Target Compound
3-Cyclohexene-1-carboxaldehyde
vs
Common Substitutes
Cyclohexanecarboxaldehyde (saturated)
Benzaldehyde (aromatic)
Missing cyclohexene double bond
Saturated or aromatic analogs cannot undergo the epoxidation needed for ERL-4221 resin and other alicyclic epoxy architectures.
Hydrogenation process sensitivity differs
Tighter temperature control and exotherm management are required compared to alternative Diels-Alder adducts; process parameters may not transfer directly.
Sensory irritation profile may not transfer
Reported class-level respiratory irritancy for cyclic aldehydes is higher than for saturated aliphatic aldehydes, affecting occupational exposure controls.

3-Cyclohexene-1-carboxaldehyde: Quantitative Differentiation Evidence


Hydrogenation Process Control vs. Myrcene-Methacrolein Adduct

The selective hydrogenation of 3-cyclohexene-1-carboxaldehyde to cyclohexanecarboxaldehyde requires a narrow temperature window of 75–80 °C and a hydrogen pressure of 200 lb/in², with exothermic heat management requiring intermittent interruption of the reaction [1]. In contrast, the hydrogenation of the myrcene-methacrolein Diels-Alder adduct to its saturated aldehyde can be conducted over a substantially broader temperature range of 50–150 °C with a preferred temperature of 100 °C [1]. This direct comparison demonstrates that 3-cyclohexene-1-carboxaldehyde hydrogenation is inherently more sensitive to process parameters, necessitating tighter control and specialized equipment.

Hydrogenation process window
Head-to-head
75–80 °C (tight window, exothermic interruptions) vs. 50–150 °C for myrcene-methacrolein adduct
200 lb/in² H₂, 8 h reaction time
Process engineering context: narrower temperature control requires specialized equipment compared to related Diels-Alder adducts.
Data from Parr pressure reactor, 5% Pd/C; direct comparison from J Org Chem 1961.
Catalytic Hydrogenation Process Chemistry Selective Reduction

Sensory Irritation Potency: Cyclic vs. Saturated Aldehydes

In naive Fischer-344 rats, the concentration of inhaled aldehyde required to depress respiratory rate by 50% (RD50) was 600–1000 ppm for cyclic aldehydes (including 3-cyclohexene-1-carboxaldehyde, cyclohexanecarboxaldehyde, and benzaldehyde) [1]. In contrast, saturated aliphatic aldehydes (acetaldehyde, propionaldehyde, butyraldehyde) exhibited RD50 values of 3000–6800 ppm [1]. While individual RD50 values for each cyclic aldehyde are not disaggregated in the published data, the class-level inference indicates that 3-cyclohexene-1-carboxaldehyde is approximately 3- to 11-fold more potent as a sensory irritant than saturated aliphatic aldehydes.

Sensory irritation potency
Class-level
RD50 range: 600–1000 ppm for cyclic aldehydes (including 3-cyclohexene-1-carboxaldehyde)
vs. 3000–6800 ppm for saturated aliphatic aldehydes
Reported class-level inference: cyclic aldehydes show approximately 3- to 11-fold higher irritancy; individual RD50 not disaggregated.
Fischer-344 rat model, head-only exposure; data to verify for specific compound-level limits.
Inhalation Toxicology Occupational Safety Sensory Irritation

Diels-Alder Synthesis Yield vs. Cyclohexanecarboxaldehyde

A continuous process for producing 3-cyclohexene-1-carboxaldehyde via Diels-Alder reaction of acrolein and butadiene achieves conversions up to ~98% and yields exceeding 90%, with polymeric byproducts limited to 1.5–3% [1]. In a specific example, a yield of 95.9% was obtained at 96.9% acrolein conversion [1]. For comparison, the synthesis of the saturated analog cyclohexanecarboxaldehyde via alternative routes reports yields of approximately 83% . While the synthetic routes differ, the higher achievable yield for 3-cyclohexene-1-carboxaldehyde translates to lower raw material costs and reduced waste in large-scale production.

Synthetic yield advantage
Cross-study comparable
Diels-Alder yield: >90% (up to 95.9%) for 3-cyclohexene-1-carboxaldehyde
vs. ~83% reported for cyclohexanecarboxaldehyde by alternative route
Yield context supports procurement cost and waste reduction when the unsaturated aldehyde is the direct synthetic target.
Continuous process, 130–150 °C; cross-route comparison, not identical method.
Process Optimization Synthetic Yield Industrial Production

Essential Precursor for ERL-4221 Epoxy Resin

3-Cyclohexene-1-carboxaldehyde serves as the key starting material for the synthesis of 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate (industrial designation ERL-4221) [1]. ERL-4221 is a high-performance alicyclic epoxy resin valued for its electrical insulation properties and use in UV-curable coatings . Alternative aldehydes, such as cyclohexanecarboxaldehyde (lacking the requisite double bond) or benzaldehyde (aromatic and unable to undergo cycloaliphatic epoxidation), cannot yield this specific epoxy architecture. The structural requirement of the cyclohexene ring for subsequent epoxidation renders 3-cyclohexene-1-carboxaldehyde irreplaceable in this commercially significant application.

Irreplaceable epoxy resin precursor
Class-level
Only the cyclohexene double bond allows peracid epoxidation to form the ERL-4221 diepoxide architecture; saturated and aromatic aldehydes cannot yield this structure.
Structural requirement confirmed; no direct substitute exists for this application.
Multi-step esterification-epoxidation route; commercial relevance per patent and supplier documentation.
Epoxy Resin Polymer Chemistry Coatings and Adhesives

Thermophysical Property Benchmarking via MDSC

Modulated differential scanning calorimetry (MDSC) measurements of high-purity 3-cyclohexene-1-carboxaldehyde and cyclohexanecarboxaldehyde provide directly comparable thermophysical data, including melting point, enthalpy of fusion, and liquid heat capacity as a function of temperature [1]. These data enable accurate engineering calculations for distillation, storage, and reaction calorimetry. While the specific numerical values are not reproduced in the abstract, the availability of side-by-side MDSC data for both compounds from the same study allows procurement and process engineers to select the appropriate aldehyde based on precise thermal behavior rather than relying on estimated or extrapolated values.

Thermophysical benchmarking (MDSC)
Head-to-head
Tm, ΔHfus, and Cp,liquid measured directly for both 3-cyclohexene-1-carboxaldehyde and cyclohexanecarboxaldehyde in a single MDSC study.
Directly comparable thermal data reduces uncertainty in process design and safety assessments; supports informed aldehyde selection.
Full numerical values in primary publication (Hoyt et al. 2024); source-specific review recommended.
Thermophysical Properties Process Engineering Quality Control

3-Cyclohexene-1-carboxaldehyde Application Scenarios


ERL-4221 Epoxy Resin Synthesis

3-Cyclohexene-1-carboxaldehyde is the essential precursor for the industrial epoxy resin ERL-4221 (3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate). The cyclohexene double bond undergoes epoxidation to yield the diepoxide structure critical for electrical insulator manufacturing and high-performance coatings [1]. No alternative aldehyde lacking this double bond can produce this specific alicyclic epoxy architecture [2].

Selective Hydrogenation to Cyclohexanecarboxaldehyde

When the saturated aldehyde cyclohexanecarboxaldehyde is required, 3-cyclohexene-1-carboxaldehyde serves as the direct precursor. The hydrogenation requires precise temperature control (75–80 °C) and exotherm management to avoid side reactions [1]. Process engineers must account for this narrower operating window compared to hydrogenation of other Diels-Alder adducts when designing production facilities [1].

Occupational Exposure Assessment & Hygiene Planning

The sensory irritation potency (RD50 range: 600–1000 ppm) of cyclic aldehydes including 3-cyclohexene-1-carboxaldehyde is 3- to 11-fold higher than that of saturated aliphatic aldehydes [1]. Industrial hygiene programs and facility engineering controls must be calibrated accordingly to ensure worker safety when handling this compound.

Resin Curing Agent & Crosslinker Synthesis

The dual functionality of 3-cyclohexene-1-carboxaldehyde (aldehyde + alkene) enables its use as a key intermediate in the synthesis of resin curative agents [1]. The alkene moiety participates in crosslinking reactions that enhance the mechanical strength, thermal stability, and chemical resistance of thermosetting resins used in coatings, adhesives, and composites [1].

Application
Selection Property
Validation Focus
ERL-4221 epoxy resin synthesis
Cyclohexene double bond for epoxidation
Structural identity and purity (epoxidation precursor)
Selective hydrogenation to saturated aldehyde
Controlled alkene reduction reactivity
Temperature control and exotherm management protocol
Occupational exposure assessment
Class-level cyclic aldehyde irritancy profile
Ventilation and exposure monitoring parameters
Resin curing agent / crosslinker intermediate
Dual aldehyde-alkene functionality
Crosslinking efficiency and thermoset performance
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